molecular formula C14H9FN2O B1673997 2-(4-fluorophenyl)-1H-quinazolin-4-one CAS No. 190838-76-7

2-(4-fluorophenyl)-1H-quinazolin-4-one

Cat. No. B1673997
M. Wt: 240.23 g/mol
InChI Key: IXMXCFSRQIHRHB-UHFFFAOYSA-N
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Description

“2-(4-fluorophenyl)-1H-quinazolin-4-one” is a chemical compound that belongs to the class of quinolines . It has a molecular formula of C15H10FN and a molecular weight of 223.24 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(4-fluorophenyl)-1H-quinazolin-4-one” has been optimized using B3LYP/6-31G(d,p) basis set . The in-depth structural analysis on bond lengths and bond angles has been discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-fluorophenyl)-1H-quinazolin-4-one” include a molecular weight of 223.24 g/mol . The compound has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

AMPA Receptor Antagonists

A series of compounds, including variations of 2-(4-fluorophenyl)-1H-quinazolin-4-one, were synthesized to explore their structure-activity relationship concerning AMPA receptor inhibition. This research identified new AMPA receptor antagonists, suggesting potential applications in neurological disorders where AMPA receptor modulation is relevant (Chenard et al., 2001).

Anti-inflammatory Activity

Quinazolinone derivatives, including those with the 2-(4-fluorophenyl) group, were evaluated for their anti-inflammatory properties. The structure-activity data suggest optimal potency with specific substitutions, indicating their use in developing anti-inflammatory drugs (Ozaki et al., 1985).

Tyrosinase Inhibition

The synthesis and identification of 2-(4-fluorophenyl)-quinazolin-4(3H)-one as a novel tyrosinase inhibitor reveal its potential application in treating hyperpigmentation disorders. This compound showed reversible mixed-type inhibition against tyrosinase, making it a candidate for further study as a depigmenting agent (Wang et al., 2016).

Antiviral Activities

Research into novel 3-sulphonamido-quinazolin-4(3H)-One derivatives demonstrated their potential antiviral activities against a range of viruses, including respiratory and biodefense pathogens. These derivatives highlight the versatility of the quinazolin-4-one core in contributing to the development of new antiviral agents (Selvam et al., 2007).

Anticancer Properties

Several studies have focused on the anticancer properties of quinazolinone derivatives. For instance, the design, synthesis, and preliminary pharmacological screening of novel quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory activities reveal their potential as anticancer agents by modulating various biological targets (Dash et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h1-8H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMXCFSRQIHRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360022
Record name 2-(4-fluorophenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-1H-quinazolin-4-one

CAS RN

190838-76-7
Record name 2-(4-fluorophenyl)-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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